Ferrimycin A1

Analytical Chemistry Quality Control Natural Product Identification

Ferrimycin A1 is an iron-containing peptide antibiotic classified as a sideromycin, produced by the fermentation of specific Streptomyces species, notably S. griseoflavus and S.

Molecular Formula C40H63FeN10O14
Molecular Weight 963.8 g/mol
Cat. No. B15565620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerrimycin A1
Molecular FormulaC40H63FeN10O14
Molecular Weight963.8 g/mol
Structural Identifiers
InChIInChI=1S/C40H63N10O14.Fe/c1-39(40(60,25-51)35(41)34(36(42)64-2)38(59)47-39)46-28-22-27(23-29(53)24-28)37(58)45-18-8-5-11-21-50(63)33(57)15-13-31(55)44-17-7-4-10-20-49(62)32(56)14-12-30(54)43-16-6-3-9-19-48(61)26-52;/h22-24,26,34-35,42,46,51,53,60H,3-21,25,41H2,1-2H3,(H,43,54)(H,44,55)(H,45,58)(H,47,59);/q-3;+3
InChIKeyGYDPFTRJZUGPNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Ferrimycin A1: A Structurally Defined Iron-Containing Sideromycin for Antibacterial and Iron Metabolism Research


Ferrimycin A1 is an iron-containing peptide antibiotic classified as a sideromycin, produced by the fermentation of specific Streptomyces species, notably S. griseoflavus [1] and S. galilaeus [2]. Its empirical formula is C41H65FeN10O14, with a molecular weight of approximately 977.9 g/mol [1]. As a sideromycin, it is a competitive antagonist of the microbial growth factor ferrioxamine B (also known as ferribactin B), from which it is derived as an acyl derivative [3].

Why Ferrimycin A1 Cannot Be Substituted by Generic Iron Chelators or Other Sideromycins


Within the sideromycin class, compounds share an iron-binding siderophore moiety but diverge significantly in their antibiotic 'warhead' structure and resultant biochemical activity [1]. For instance, while albomycin, danomycin, and ferrimycin A1 are all sideromycins, their effects on fundamental cellular processes like protein synthesis are not equivalent; direct comparative studies reveal that ferrimycin A1 uniquely enhances poly-U-directed phenylalanine incorporation in S. aureus cell-free systems, a functional effect opposite to the inhibition observed with danomycin and distinct from the neutral effect of albomycin [2][3]. This mechanistic divergence underscores that in-class compounds cannot be used interchangeably in assays designed to probe specific sideromycin mechanisms or iron-uptake pathways.

Ferrimycin A1: Quantitative Differentiation Data for Scientific Selection


Spectral Fingerprint vs. Closely Related Component Ferrimycin A2 (Patent-Grade Differentiation)

Ferrimycin A1 possesses distinct physicochemical identifiers compared to its co-produced analog, ferrimycin A2. In the ultraviolet spectrum, Ferrimycin A1 exhibits specific absorbance maxima and intensity coefficients: λmax 229 mμ (ε1cm1% = 336), 319 mμ (ε1cm1% = 37), and 425 mμ (ε1cm1% = 27.6). This contrasts directly with Ferrimycin A2, which has maxima at 227 mμ (α1cm1% = 332), 319 mμ (ε1cm1% = 37), and 425 mμ (ε1cm1% = 25) [1]. The difference in the λmax for the primary peak (229 nm vs. 227 nm) and the difference in absorptivity at 425 nm (27.6 vs. 25) provide a clear spectral basis for differentiation.

Analytical Chemistry Quality Control Natural Product Identification

Functional Divergence in Translation: Ferrimycin A1 Uniquely Enhances Phenylalanine Incorporation vs. Inhibitory Danomycin

In a direct cell-free biochemical assay using S-30 fractions from Staphylococcus aureus SG 511, Ferrimycin A1 exhibits a unique functional effect on poly-U-directed phenylalanine incorporation. While danomycin and the sideromycin A 22,765 inhibit this process, and albomycin shows no influence, Ferrimycin A1 actually enhances the incorporation of phenylalanine [1][2]. This suggests that despite their shared siderophore-mediated entry mechanism, the intracellular targets or effects of these sideromycins on the translation machinery are profoundly different.

Protein Synthesis Mechanism of Action Sideromycin Biology

Structural Provenance: Ferrimycin A1 as a Specific Acyl Derivative of Ferrioxamine B

The structure of Ferrimycin A1 has been definitively elucidated through chemical degradation and spectroscopic analysis, revealing it to be an acyl derivative of the microbial growth factor ferrioxamine B (ferribactin B) [1]. This structural relationship is not shared by all sideromycins; for example, albomycin and salmycin are derived from different siderophore backbones. This specific acylation distinguishes it as a competitive antagonist of ferrioxamine B, a property that can be exploited in iron-uptake and antagonism studies.

Natural Product Chemistry Structure-Activity Relationship Biosynthesis

Iron-Binding Pharmacophore: Contrasting the Sideromycin Antibiotic Class with Non-Antibiotic Siderophores

As a sideromycin, Ferrimycin A1 belongs to a class of antibiotics whose antibacterial effect is specifically antagonized by the ferrioxamines (sideramines), a property not shared by most other antibiotic classes [1][2]. This unique antagonism is a defining feature of the sideromycin class and distinguishes them from siderophores that act purely as growth factors (e.g., ferrioxamine B) and from antibiotics that do not rely on iron-uptake pathways. Ferrimycin A1's iron-containing structure (C41H65FeN10O14) is integral to this mechanism.

Iron Chelation Microbial Physiology Antibiotic Resistance

Elemental Composition vs. Iron-Free Desferri-Mycin A1: Impact on Molecular Properties

The presence of a coordinated iron atom (Fe3+) in Ferrimycin A1 (C41H65FeN10O14) results in a significantly different molecular weight and ionization profile compared to its iron-free counterpart, desferrimycin A1 (C41H68N10O14) [1]. The molecular weight of Ferrimycin A1 is approximately 977.9 g/mol, whereas desferrimycin A1 is lighter and exhibits different chromatographic and spectroscopic properties. This elemental difference is crucial for analytical method development, particularly in liquid chromatography-mass spectrometry (LC-MS) workflows.

Molecular Weight Analytical Method Development Mass Spectrometry

Ferrimycin A1: Optimal Use Cases Driven by Quantitative Differentiation


Analytical Reference Standard for Quality Control of Ferrimycin Mixtures

For laboratories involved in the isolation, fermentation, or quality control of ferrimycin antibiotic complexes, Ferrimycin A1 serves as an essential analytical reference standard. Its distinct UV spectral fingerprint, as quantified in the patent literature (λmax 229 mμ with ε1cm1% = 336), provides a reliable benchmark to verify the identity and purity of the A1 component in a sample and to differentiate it from the co-produced analog, Ferrimycin A2 [1].

Probing Iron-Regulated Translation and Sideromycin Mechanism of Action

Researchers investigating the link between iron metabolism and protein synthesis should select Ferrimycin A1 due to its unique functional profile. In cell-free translation assays using S. aureus extracts, Ferrimycin A1 stands apart from danomycin and albomycin by enhancing phenylalanine incorporation, a direct, quantifiable effect [1][2]. This makes it a powerful, specific tool for dissecting the non-inhibitory or stimulatory roles sideromycins can play on the bacterial ribosome.

Studying Ferrioxamine B Transport System Antagonism in Bacterial Physiology

Ferrimycin A1 is the appropriate compound for studies focused on the ferrioxamine B iron-uptake pathway. Its defined structure as a specific acyl derivative of ferrioxamine B positions it as a competitive antagonist for this system [1]. This application is reinforced by the class-level evidence that the antibacterial activity of sideromycins is specifically antagonized by ferrioxamines, allowing for controlled 'on/off' experiments in bacterial iron-acquisition studies [2].

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